molecular formula C9H8ClN3 B8006291 2-Chloro-6-(1H-pyrazol-4-YL)aniline

2-Chloro-6-(1H-pyrazol-4-YL)aniline

Cat. No.: B8006291
M. Wt: 193.63 g/mol
InChI Key: DKXUIYDEKSOUDC-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-pyrazol-4-yl)aniline is a substituted aniline derivative featuring a chloro group at the 2-position and a pyrazole ring at the 6-position of the benzene ring. This compound is structurally significant due to the combination of an electron-withdrawing chlorine atom and the heteroaromatic pyrazole moiety, which can modulate electronic properties and biological activity.

Properties

IUPAC Name

2-chloro-6-(1H-pyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-8-3-1-2-7(9(8)11)6-4-12-13-5-6/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXUIYDEKSOUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-6-(1H-pyrazol-4-YL)aniline is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(1H-pyrazol-4-YL)aniline exerts its effects depends on its molecular targets and pathways. The compound can interact with various biological targets, leading to different biochemical reactions. The specific mechanism of action would depend on the context in which the compound is used, such as in drug design or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3,4-Oxadiazole Thioether Derivatives ()

Compounds such as 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) share a pyrazole core but replace the aniline group with a 1,3,4-oxadiazole-thioether scaffold.

  • Bioactivity : Compound 5g demonstrated herbicidal activity with a bleaching effect, likely due to inhibition of succinate dehydrogenase (SDH), as shown via molecular docking studies .
  • Synthesis: These derivatives are synthesized via sequential condensation and cyclization steps starting from trifluoromethyl pyrazole precursors, requiring milder conditions (room temperature to reflux in ethanol) compared to harsher methods (e.g., POCl3-mediated chlorination in ) .

2-Chloro-6-(dimethylamino)quinoline ()

This quinoline derivative shares the 2-chloro substituent but replaces the pyrazole with a dimethylamino-quinoline system.

  • Synthesis: Prepared via POCl3-mediated chlorination of a hydroxyquinoline precursor, highlighting the need for harsh reagents compared to the milder triethylamine-assisted reactions used in oxadiazole synthesis .

1,3,4-Thiadiazole Derivatives ()

Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives incorporate pyrazole and thiadiazole motifs.

  • Bioactivity : Select derivatives showed superior activity against E. coli and C. albicans, attributed to thiadiazole’s ability to disrupt microbial membranes or enzyme function .

Chlorinated Aniline Derivatives in Patents ()

Examples include 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline and 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , which feature halogenated or boronate-functionalized anilines.

  • Structural Differences : The pyrimidine or boronate groups introduce diverse reactivity (e.g., Suzuki coupling sites) but lack the pyrazole’s hydrogen-bonding capacity.
  • Applications : These intermediates are often used in cross-coupling reactions to build complex pharmaceuticals or agrochemicals .

Comparative Data Table

Compound Class Key Substituents Molecular Weight (g/mol) Bioactivity Highlights Synthesis Conditions Reference
2-Chloro-6-(1H-pyrazol-4-yl)aniline Cl, 1H-pyrazol-4-yl ~209.6 Potential SDH inhibition (inferred) Harsh chlorination (POCl3, reflux)
1,3,4-Oxadiazole thioether (5g) CF3, Br-benzylthio, oxadiazole ~439.2 Herbicidal (bleaching effect) Ethanol, reflux
2-Chloro-6-(dimethylamino)quinoline Cl, dimethylamino-quinoline ~206.7 N/A (structural analog) POCl3, reflux
1,3,4-Thiadiazole derivatives NO2, methyl-pyrazole, thiadiazole ~350–400 Antimicrobial (E. coli, C. albicans) Hydrazonoyl chloride coupling
Chlorinated aniline (Patent) Cl, pyrimidine/boronate ~245–300 Pharmaceutical intermediates Suzuki coupling

Key Research Findings

  • Bioactivity Trends : Pyrazole-containing compounds (e.g., oxadiazoles, thiadiazoles) consistently show pesticidal or antimicrobial activity, likely due to interactions with enzymes like SDH or microbial membranes .
  • Synthesis Complexity : Harsher methods (e.g., POCl3) are required for chlorinated aromatics, while heterocycles (oxadiazoles, thiadiazoles) form under milder conditions .
  • Structural Flexibility : The aniline-pyrazole core allows modular derivatization, enabling tailored electronic or steric properties for specific applications .

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